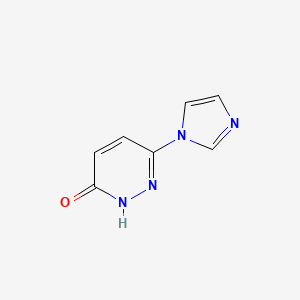

6-(1H-imidazol-1-il)-2,3-dihidropiridazin-3-ona

Descripción general

Descripción

6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one is a chemical compound that is part of a broader class of pyridazinone derivatives. These compounds have been extensively studied due to their pharmacological activities, particularly in the context of cardiovascular diseases. The imidazolyl group attached to the pyridazinone core is a common feature in molecules that exhibit cardiotonic properties, as seen in compounds like imazodan and CI-930 .

Synthesis Analysis

The synthesis of related pyridazinone derivatives often involves the use of cycloaddition reactions, as demonstrated in the concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. These methods can provide access to pharmacologically active pyridazinones, which suggests that similar synthetic strategies could be employed for the synthesis of 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one . Additionally, rearrangements of related heterocycles under mild conditions have been reported, which could potentially be applied to the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is crucial for their biological activity. For instance, the presence of a 4-aminophenyl group on the pyridazinone moiety is a key feature in many cardioactive agents . While the specific structure of 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one is not detailed in the provided papers, the importance of the imidazolyl group and its positioning on the pyridazinone ring can be inferred to play a significant role in the biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of pyridazinone derivatives can vary depending on the substituents attached to the core structure. For example, imidazo[1,2-a]pyrazine-3,6-diones, which share a similar heterocyclic framework, can be formed through high-temperature pyrolysis or silica-catalyzed processes . This indicates that 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one could also undergo various chemical transformations, potentially leading to the formation of new compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are closely related to their pharmacological effects. For instance, the solubility, lipophilicity, and molecular interactions of these compounds can influence their bioavailability and therapeutic efficacy. The design and synthesis of imidazo[1,2-a]pyridine analogues as antiproliferative agents demonstrate the importance of these properties in the development of new drug candidates . Similarly, the identification of imidazo[1,2-b]pyridazine derivatives as potent and selective inhibitors highlights the significance of optimizing these properties for specific biological targets .

Aplicaciones Científicas De Investigación

Marcos Metal-Orgánicos Luminiscentes

Se ha preparado un nuevo marco metal-orgánico (MOF) luminiscente basado en 2,6-di(1H-imidazol-1-il)naftaleno . Este MOF tiene una estructura de cadena infinita distinta, que se une aún más mediante interacciones de bobinado para dar una estructura de red tridimensional . Los estudios de fotoluminiscencia revelaron que muestra una fuerte emisión a 361 nm tras la excitación a 290 nm a temperatura ambiente . Además, puede detectar eficientemente iones Fe3+ por extinción de luminiscencia .

Polímeros de Coordinación

Se han sintetizado polímeros de coordinación basados en 1,4-Bis((2-metil-1H-imidazol-1-il)metil)benceno y diferentes ligandos carboxilato . Estos polímeros se han utilizado en química medicinal contra una gama de objetivos biológicos y efectos fisiológicos .

Actividad Anti-Candida

Ciertos compuestos nuevos de 3-(1H-Imidazol-1-il) han mostrado una prometedora actividad anti-Candida in vitro . Uno de los compuestos, a saber, (E)-3-(1H-imidazol-1-il)-1-fenilpropan-1-ona O-4-clorobenzoil oxima, surgió como el congénere más activo, con un valor de MIC de 0,0054 µmol/mL, siendo más potente que tanto fluconazol como miconazol .

Potencial Terapéutico

Los compuestos que contienen imidazol, como el 6-(1H-imidazol-1-il)piridazin-3-ol, han mostrado una amplia gama de propiedades químicas y biológicas . Se ha informado que muestran diferentes actividades biológicas como antibacterianas, antimicobacterianas, antiinflamatorias, antitumorales, antidiabéticas, antialérgicas, antipiréticas, antivirales, antioxidantes, antiamebianas, antihelmínticas, antifúngicas y ulcerogénicas .

5. Piridazinas y Derivados de Piridazinona Biologicamente Activas La piridazina y la piridazinona son heterociclos que contienen dos átomos de nitrógeno adyacentes y han mostrado una amplia gama de actividades farmacológicas . Se han utilizado en varios fármacos y agroquímicos disponibles comercialmente .

6. Bloqueo Farmacológico de la Recepción de Señales AQ Algunos compuestos basados en 1H-Benzo[d]imidazol se han utilizado para bloquear farmacológicamente la recepción de señales AQ . Esto conduce a una reducción de la transcripción de los genes pqsA-lux y, en última instancia, a la reducción de la lectura de luminiscencia .

Mecanismo De Acción

Imidazole Derivatives

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pyridazine Derivatives

Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as monoamine oxidase . The nature of these interactions often involves the binding of the imidazole ring to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby affecting downstream pathways that regulate cell growth, differentiation, and apoptosis . Additionally, 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one can alter gene expression profiles, leading to changes in the production of proteins involved in various cellular functions.

Molecular Mechanism

At the molecular level, 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the imidazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in the breakdown of neurotransmitters, leading to altered levels of these signaling molecules . Additionally, it can affect the activity of enzymes in energy metabolism pathways, influencing cellular energy production and utilization.

Transport and Distribution

The transport and distribution of 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its biological activity and effectiveness in targeting specific cellular processes.

Subcellular Localization

6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one exhibits distinct subcellular localization patterns. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular functions.

Propiedades

IUPAC Name |

3-imidazol-1-yl-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-7-2-1-6(9-10-7)11-4-3-8-5-11/h1-5H,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOGBYHTYBWDIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NNC1=O)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110714-14-2 | |

| Record name | 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-phenylpropyl)oxamide](/img/structure/B2540842.png)

![4-[(2-Hydroxybenzyl)amino]benzoic acid](/img/structure/B2540843.png)

![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2540849.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-cyclopentylacetamido)benzofuran-2-carboxamide](/img/structure/B2540855.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)

![(7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone](/img/structure/B2540860.png)

![N-[cyano(2-fluorophenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B2540862.png)